molecular formula C11H12N4O B14275684 N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine CAS No. 138370-36-2

N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine

Cat. No.: B14275684
CAS No.: 138370-36-2
M. Wt: 216.24 g/mol
InChI Key: IKOMNDFRVJPBSO-UHFFFAOYSA-N
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Description

N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine is a heterocyclic compound that features both imidazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with glyoxal in the presence of ammonium acetate, followed by hydroxylation using hydroxylamine . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted quinolines, dihydroquinolines, and various functionalized imidazole derivatives .

Scientific Research Applications

N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine is unique due to the presence of both imidazole and quinoline moieties, which confer distinct chemical and biological properties. The hydroxy group enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications .

Properties

CAS No.

138370-36-2

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

N-(3-methyl-3a,9b-dihydroimidazo[4,5-f]quinolin-2-yl)hydroxylamine

InChI

InChI=1S/C11H12N4O/c1-15-9-5-4-8-7(3-2-6-12-8)10(9)13-11(15)14-16/h2-6,9-10,16H,1H3,(H,13,14)

InChI Key

IKOMNDFRVJPBSO-UHFFFAOYSA-N

Canonical SMILES

CN1C2C=CC3=C(C2N=C1NO)C=CC=N3

Origin of Product

United States

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